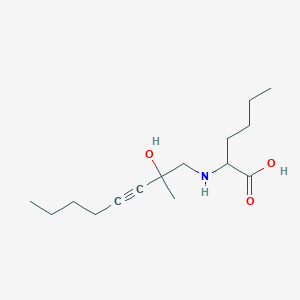![molecular formula C20H25NO2S B6136860 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine, also known as TPPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TPPM belongs to the class of compounds known as morpholines, which are cyclic organic compounds that contain a nitrogen atom.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of mitochondrial function, and the regulation of calcium homeostasis. 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine. One area of focus is the elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapeutic interventions. Another area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical utility. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine in other fields of medicine, such as oncology and immunology.
Métodos De Síntesis
The synthesis of 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine involves the reaction of 3-(2-thienyl)propanoic acid with 2-(3-phenylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with morpholine to yield 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[2-(3-phenylpropyl)morpholin-4-yl]-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c22-20(12-11-19-10-5-15-24-19)21-13-14-23-18(16-21)9-4-8-17-6-2-1-3-7-17/h1-3,5-7,10,15,18H,4,8-9,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJHZYJJZJJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6136783.png)
![ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
![2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol](/img/structure/B6136796.png)
![ethyl 4-{[1-(1-naphthyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6136811.png)
![2-(5-bromo-2-furyl)-5-{[2-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6136813.png)
![5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6136832.png)
![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)
![(3aS*,5S*,9aS*)-2,5-bis(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6136879.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
